

# Introduction: The Prominence of the Pyrazole Scaffold

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## Compound of Interest

Compound Name: *4-Fluoro-5-iodo-1H-indole*

Cat. No.: B596129

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Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and agrochemical development due to its versatile biological activities.<sup>[1]</sup> The pyrazole ring system is present in numerous compounds that exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.<sup>[2][3]</sup> The carboxamide functional group, when attached to the pyrazole core, further enhances the potential for specific biological interactions, leading to a class of compounds with significant therapeutic and commercial potential.

This guide provides a comprehensive overview of the known properties, synthesis, potential biological activities, and hazards associated with pyrazole carboxamide derivatives, with a specific focus on the structural class of 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.

## Physicochemical Properties

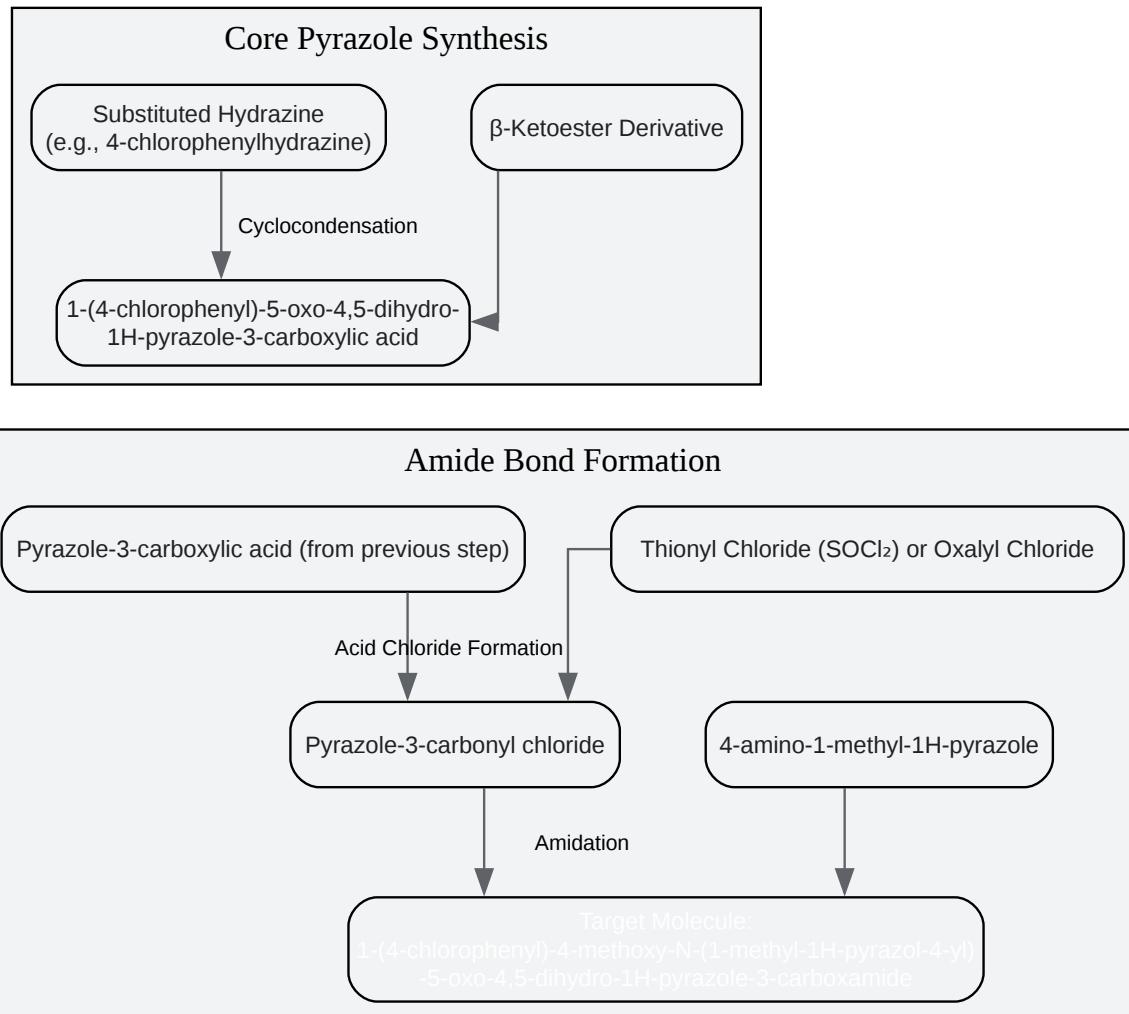
While specific experimental data for 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is not widely available, its properties can be inferred from its structure and data on similar compounds. The table below summarizes key physicochemical descriptors for a structurally related compound, N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.<sup>[4]</sup>

Property	Value	Source
Molecular Formula	$C_{17}H_{14}Cl_2N_4O_3$ (estimated for the target compound)	Inferred
Exact Mass	359.0836826 g/mol (for a related compound)	[4]
Appearance	Likely a solid at room temperature	Inferred from similar compounds[5]
Solubility	Expected to be soluble in organic solvents like DMSO and DMF	General knowledge of similar organic compounds

## Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamides can be achieved through various established chemical pathways. A common and effective method involves the reaction of a pyrazole carbonyl chloride intermediate with a suitable amine.[6] This general approach can be adapted to synthesize the target molecule, 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.

A plausible synthetic route would begin with the formation of the core pyrazole ring, followed by the introduction of the carboxamide linkage. For instance, a substituted hydrazine can be reacted with a  $\beta$ -ketoester to form the pyrazole ring, which is then converted to the acid chloride and finally reacted with 4-amino-1-methyl-1H-pyrazole.



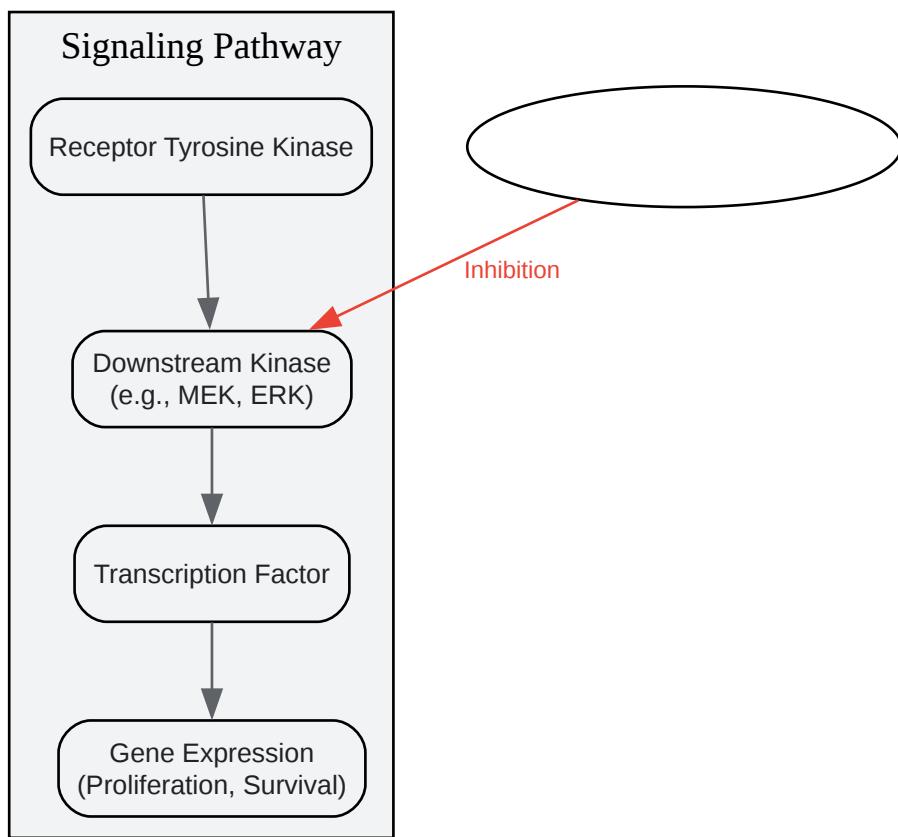
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Figure 1: A generalized synthetic workflow for the preparation of pyrazole carboxamide derivatives.

## Biological Activity and Potential Applications

The pyrazole carboxamide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. Research has shown that these compounds can exhibit a range of biological activities.

- **Anticancer Activity:** Several studies have investigated pyrazole derivatives for their potential as anticancer agents.<sup>[2]</sup> One proposed mechanism of action is the binding of these compounds to the minor groove of DNA, which can interfere with DNA replication and transcription in cancer cells.<sup>[7]</sup> Additionally, some pyrazole derivatives have been shown to act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.<sup>[8]</sup>
- **Antifungal Activity:** In the field of agrochemicals, pyrazole carboxamides are well-known as potent fungicides.<sup>[6]</sup> Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs). By inhibiting this key enzyme in the mitochondrial respiratory chain, they effectively disrupt the energy production of fungal pathogens.<sup>[9]</sup>
- **Anti-inflammatory and Analgesic Properties:** The anti-inflammatory and analgesic effects of certain pyrazole derivatives have also been reported.<sup>[1]</sup> Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.<sup>[1]</sup>
- **Neuroprotective Activity:** Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes. This suggests a potential therapeutic application in neuroprotective strategies.<sup>[10]</sup>



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Figure 2: A simplified diagram illustrating the potential mechanism of action of a pyrazole carboxamide derivative as a kinase inhibitor in a cellular signaling pathway.

## Experimental Protocol: In Vitro Antifungal Assay

To evaluate the potential of a novel pyrazole carboxamide derivative as an antifungal agent, a mycelium growth inhibition assay can be performed. The following is a generalized protocol.

**Objective:** To determine the half-maximal effective concentration ( $EC_{50}$ ) of the test compound against various phytopathogenic fungi.

### Materials:

- Test compound (e.g., 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide) dissolved in a suitable solvent (e.g., DMSO).

- Potato Dextrose Agar (PDA) medium.
- Cultures of phytopathogenic fungi (e.g., *Rhizoctonia solani*, *Sclerotinia sclerotiorum*).<sup>[9]</sup>
- Sterile petri dishes.
- Micropipettes and sterile tips.
- Incubator.

**Procedure:**

- Prepare a stock solution of the test compound in DMSO.
- Prepare a series of dilutions of the test compound in sterile water to achieve the desired final concentrations in the PDA medium.
- Add the appropriate volume of each dilution to molten PDA medium to achieve the final test concentrations. Also, prepare a solvent control (with DMSO only) and a negative control (with no compound or solvent).
- Pour the PDA medium containing the test compound or controls into sterile petri dishes and allow them to solidify.
- From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelium from the edge of the colony.
- Place the mycelial disc in the center of each PDA plate.
- Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate has reached a certain size.
- Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.

- Determine the EC<sub>50</sub> value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Hazards and Safety Precautions

While a specific safety data sheet for 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is not available, the hazards can be inferred from data on related pyrazole derivatives.[\[11\]](#)[\[12\]](#) Researchers and laboratory personnel must handle these compounds with care, adhering to strict safety protocols.

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity (Oral)	Category 4: Harmful if swallowed	H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11][13]
Skin Corrosion/Irritation	Category 2: Causes skin irritation	H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
Serious Eye Damage/Irritation	Category 2A: Causes serious eye irritation	H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][13]

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Mitochondrial Toxicity	Potential for acute toxicity	Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown dose-dependent inhibition of mitochondrial respiration, leading to acute mammalian toxicity.[14][15]
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#### Recommended Safety Practices:

- Engineering Controls: Work in a well-ventilated laboratory, preferably under a chemical fume hood.[16] Ensure that eyewash stations and safety showers are readily accessible.[17]
- Personal Protective Equipment (PPE):
  - Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or European standards.[16]
  - Hand Protection: Use compatible, chemical-resistant gloves.[16]
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[16]
- Handling and Storage:
  - Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[17]
  - Store in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
- Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

## Conclusion

The pyrazole carboxamide scaffold represents a highly valuable and versatile class of compounds for researchers in drug discovery and agrochemical development. While specific data on 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-

pyrazole-3-carboxamide is limited, the extensive research on related derivatives provides a strong foundation for understanding its potential properties, synthesis, and biological activities. The diverse pharmacological profiles, ranging from anticancer to antifungal effects, underscore the importance of continued investigation into this chemical class. As with any novel chemical entity, a thorough evaluation of its toxicological profile is crucial, and strict adherence to safety protocols is paramount during its handling and investigation.

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